Cas no 1326809-20-4 (4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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- MDL: MFCD19706559
- Inchi: 1S/C17H22N2O4/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,21,22)
- InChI Key: ZPANQKMJMYGJEZ-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)O)N(C(C)=O)C21CCN(CC1C=CC=CC=1)CC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 454
- Topological Polar Surface Area: 70.1
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424064-1 g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 1 g |
€751.00 | 2023-07-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-1g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 1g |
¥6752.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-2g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 2g |
¥8223.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-5g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 5g |
¥12539.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-10g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 10g |
¥19041.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-25g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 25g |
¥24952.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196950-50g |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 98% | 50g |
¥37945.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525796-1g |
4-acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 95+% | 1g |
¥12166.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525796-2g |
4-acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 95+% | 2g |
¥19316.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525796-10g |
4-acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-20-4 | 95+% | 10g |
¥43318.00 | 2024-08-09 |
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Suppliers
4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Recent Advances in the Study of 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-20-4)
The compound 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-20-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic derivative, characterized by its 1-oxa-4,8-diazaspiro[4.5]decane core, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The presence of both acetyl and benzyl substituents on the spirocyclic framework further enhances its versatility as a scaffold for drug development.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a key intermediate in the development of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be efficiently synthesized via a multi-step route involving cyclization and functional group transformations. The study highlighted the compound's stability under physiological conditions, making it a promising candidate for further derivatization.
In addition to its synthetic utility, this compound has shown potential as a modulator of specific biological targets. Preliminary in vitro assays revealed that derivatives of 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. These findings were corroborated by molecular docking studies, which suggested that the spirocyclic core interacts favorably with the active sites of these enzymes. Such interactions could pave the way for the development of new anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of this compound are currently underway. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable oral bioavailability and moderate plasma protein binding. These characteristics, combined with its low cytotoxicity, position 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid as a viable lead compound for further optimization.
The structural complexity of this molecule also presents opportunities for exploring its applications in other therapeutic areas. For instance, researchers have begun investigating its potential as a scaffold for designing novel central nervous system (CNS) agents. The spirocyclic framework, with its rigid conformation, may facilitate blood-brain barrier penetration, a critical factor in CNS drug development. Early-stage studies have shown promising results in animal models of neurological disorders, though further validation is required.
In summary, 4-Acetyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-20-4) represents a versatile and pharmacologically relevant compound with broad applications in medicinal chemistry. Its unique structural features, combined with its favorable biological and pharmacokinetic properties, make it a valuable asset in the quest for new therapeutic agents. Future research will likely focus on expanding its utility through targeted derivatization and in-depth mechanistic studies.
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